molecular formula C23H34O3 B1202753 17abeta-Hydroxy-D-homoandrost-4-en-3-one propionate CAS No. 14504-92-8

17abeta-Hydroxy-D-homoandrost-4-en-3-one propionate

Cat. No. B1202753
CAS RN: 14504-92-8
M. Wt: 358.5 g/mol
InChI Key: VBXGBFDLNSIXQO-WAUHAFJUSA-N
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Description

17abeta-Hydroxy-D-homoandrost-4-en-3-one propionate is a carboxylic ester.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have synthesized various d-homo androstane derivatives and analyzed their structures using X-ray crystallography, IR, and NMR spectroscopy (Savić et al., 2016).

Antitumor Activity

  • The antitumor activity of several A- and B-modified D-homo lactone androstane derivatives, including 17abeta-Hydroxy-D-homoandrost-4-en-3-one propionate, was evaluated against various human cancer cell lines, showing significant activity in some cases (Djurendić et al., 2013).
  • Another study reported the synthesis of A,B-ring modified steroidal d-lactones and their evaluation for cytotoxic activity against tumor cell lines, demonstrating strong activity in certain cases (Djurendić et al., 2008).

Crystallographic Studies

  • Detailed X-ray crystallographic analysis has been conducted on related steroidal compounds, providing insights into their molecular structures (Verma et al., 2006).

Chromatographic Analysis

  • Studies have analyzed the chromatographic behavior of homoandrostane derivatives, including 17abeta-Hydroxy-D-homoandrost-4-en-3-one propionate, in reversed-phase ultra-high performance liquid chromatography, revealing correlations between lipophilicity descriptors and chromatographic parameters (Kovačević et al., 2021).

Biocatalytic Transformations

  • The microbial transformation of related androst-4-ene-3,17-dione compounds by fungi such as Beauveria bassiana has been investigated, revealing various hydroxylated and reduced metabolites (Xiong et al., 2006).

Pharmaceutical Applications

  • Research on the crystal structures of short esterified forms of testosterone, including propionate esters, has been conducted, providing valuable information for pharmaceutical applications (Turza et al., 2022).

properties

CAS RN

14504-92-8

Product Name

17abeta-Hydroxy-D-homoandrost-4-en-3-one propionate

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

[(1S,4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydro-1H-chrysen-1-yl] propanoate

InChI

InChI=1S/C23H34O3/c1-4-21(25)26-20-7-5-6-18-17-9-8-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h14,17-20H,4-13H2,1-3H3/t17-,18-,19-,20-,22-,23-/m0/s1

InChI Key

VBXGBFDLNSIXQO-WAUHAFJUSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

SMILES

CCC(=O)OC1CCCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CCC(=O)OC1CCCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Other CAS RN

14504-92-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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